![molecular formula C5H9NO3 B14370088 N-[(Oxiran-2-yl)methyl]glycine CAS No. 91914-99-7](/img/structure/B14370088.png)
N-[(Oxiran-2-yl)methyl]glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(Oxiran-2-yl)methyl]glycine is a chemical compound that features an oxirane (epoxide) ring and a glycine moiety. This compound is of interest due to its unique structural properties, which make it a versatile intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-[(Oxiran-2-yl)methyl]glycine can be synthesized through several methods. One common approach involves the reaction of glycine with epichlorohydrin under basic conditions. The reaction typically proceeds as follows:
- Glycine is dissolved in water and a base such as sodium hydroxide is added.
- Epichlorohydrin is then added dropwise to the solution while maintaining the temperature at around 0-5°C.
- The reaction mixture is stirred for several hours, allowing the formation of this compound.
- The product is then isolated and purified through crystallization or other suitable methods.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(Oxiran-2-yl)methyl]glycine undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be oxidized to form diols.
Reduction: The compound can be reduced to form amino alcohols.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the epoxide ring under basic or acidic conditions.
Major Products Formed
Diols: Formed through oxidation of the epoxide ring.
Amino Alcohols: Formed through reduction of the compound.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
N-[(Oxiran-2-yl)methyl]glycine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[(Oxiran-2-yl)methyl]glycine involves its ability to react with various nucleophiles due to the presence of the reactive epoxide ring. This reactivity allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in synthetic chemistry. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
N-[(Oxiran-2-yl)methyl]glycine can be compared with other similar compounds such as:
Glycidyl Methacrylate: Another compound with an epoxide ring, used in the production of epoxy resins.
N,N-bis[(oxiran-2-yl)methyl]aniline: A compound with two epoxide rings, used in various industrial applications.
The uniqueness of this compound lies in its combination of the glycine moiety with the epoxide ring, which imparts distinct reactivity and versatility in chemical synthesis.
Properties
CAS No. |
91914-99-7 |
|---|---|
Molecular Formula |
C5H9NO3 |
Molecular Weight |
131.13 g/mol |
IUPAC Name |
2-(oxiran-2-ylmethylamino)acetic acid |
InChI |
InChI=1S/C5H9NO3/c7-5(8)2-6-1-4-3-9-4/h4,6H,1-3H2,(H,7,8) |
InChI Key |
FTHORVJMZMMRQU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)CNCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


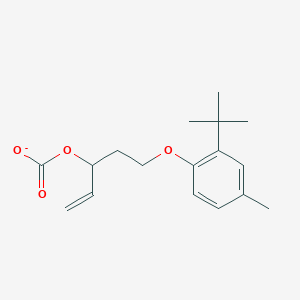
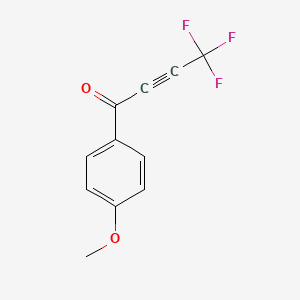
![Bis[2-(2-butoxyethoxy)ethyl] carbonate](/img/structure/B14370021.png)

![3-[(Dioctylamino)methyl]-2,2,5,5-tetramethylimidazolidin-4-one](/img/structure/B14370039.png)
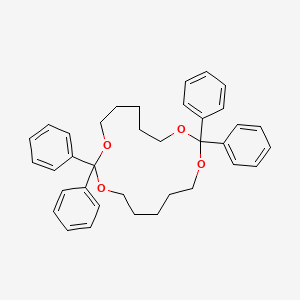
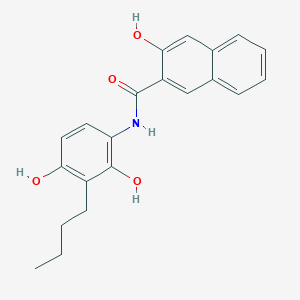

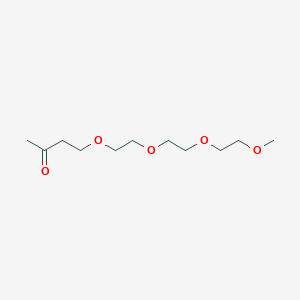
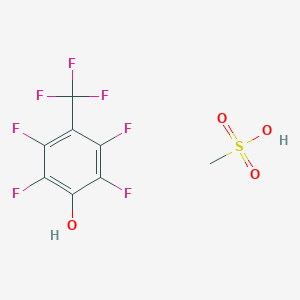

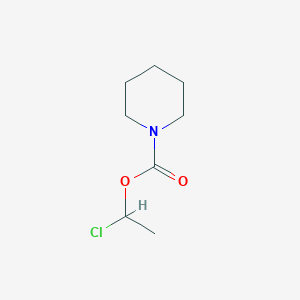
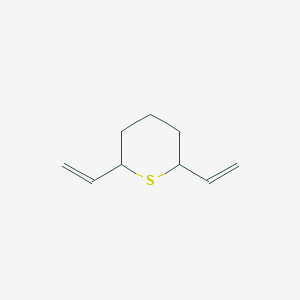
![1-(4-Cyanophenyl)-4-[4-(dimethylamino)phenyl]pyridin-1-ium](/img/structure/B14370089.png)
